ethyl 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe presence of the difluoromethoxy group and the pyrazolo[1,5-a]pyrimidine core contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of ethyl 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 2-acetylpyridine and acetylpyrazine.
Formation of Enaminones: These starting materials are transformed into (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones using N,N-dimethylformamide dimethylacetal.
Cyclization: The enaminones undergo cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to form methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates.
Ester Hydrolysis and Amidation: The ester group is hydrolyzed, and the resulting carboxylic acids are amidated with primary and secondary aliphatic amines to yield the final product.
Chemical Reactions Analysis
Ethyl 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Ethyl 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, serotonin receptor antagonists, and hepatitis C virus inhibitors.
Material Science: The compound’s photophysical properties make it suitable for use in fluorescent probes and organic light-emitting devices.
Biological Studies: It is employed in studies related to amyloid-beta peptide aggregation inhibitors and PET tumor imaging agents
Mechanism of Action
The mechanism of action of ethyl 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits kinase enzymes by binding to their active sites, thereby blocking their activity.
Serotonin Receptor Antagonism: It acts as an antagonist to serotonin receptors, preventing serotonin from binding and activating these receptors.
Inhibition of Amyloid-beta Aggregation: The compound interferes with the aggregation of amyloid-beta peptides, which is a key process in the development of Alzheimer’s disease
Comparison with Similar Compounds
Ethyl 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Similar Compounds: Examples include 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides and 5-difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylate.
Uniqueness: The presence of the difluoromethoxy group and the specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core distinguishes it from other derivatives. .
Properties
IUPAC Name |
ethyl 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3/c1-2-23-15(22)12-9-20-21-13(6-7-19-14(12)21)10-4-3-5-11(8-10)24-16(17)18/h3-9,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSZSNPMNYMGCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC(=CC=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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